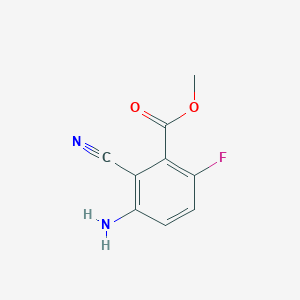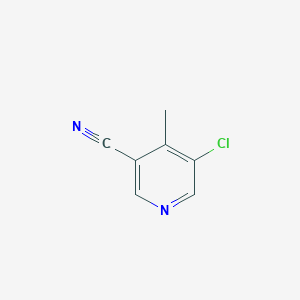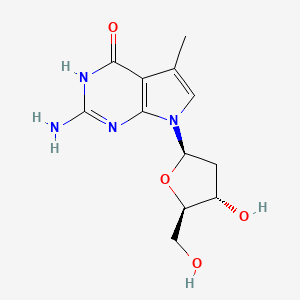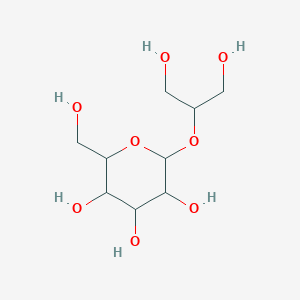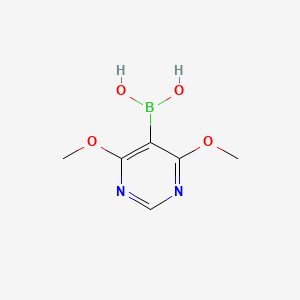
(4,6-Dimethoxypyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula (CH3O)2(C4HN2)B(OH)2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-5-yl)boronic acid typically involves the reaction of 4,6-dimethoxypyrimidine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of 4,6-dimethoxypyrimidine with a boronic acid derivative . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: Conversion to the corresponding boronic ester or boronate under oxidative conditions.
Substitution: Reaction with electrophiles to form substituted pyrimidine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: THF, DMF, and other polar aprotic solvents are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science: Employed in the creation of advanced materials, such as polymers and sensors.
Biological Research: Utilized in the study of enzyme inhibitors and as a tool for probing biological pathways.
Industrial Applications: Used in the production of fine chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (4,6-Dimethoxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a versatile building block in organic synthesis and as a functional group in biologically active molecules . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: A closely related compound with similar chemical properties.
(2,6-Dimethoxypyrimidin-5-yl)boronic acid: Another similar compound with slight variations in the position of the methoxy groups.
Pyrimidine-5-boronic acid: A simpler boronic acid derivative with a pyrimidine ring.
Uniqueness
(4,6-Dimethoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and materials .
Eigenschaften
Molekularformel |
C6H9BN2O4 |
|---|---|
Molekulargewicht |
183.96 g/mol |
IUPAC-Name |
(4,6-dimethoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3,10-11H,1-2H3 |
InChI-Schlüssel |
XSPTURBJHOFNDN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CN=C1OC)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


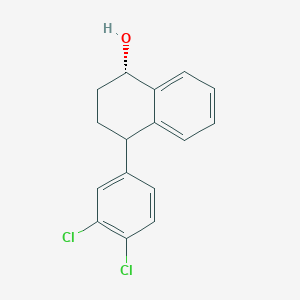
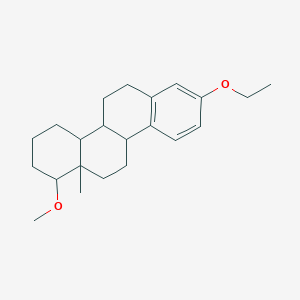
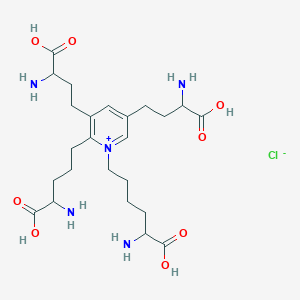
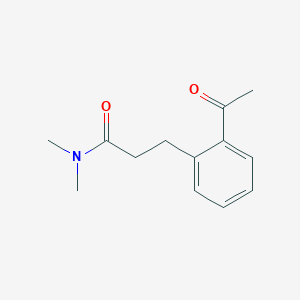
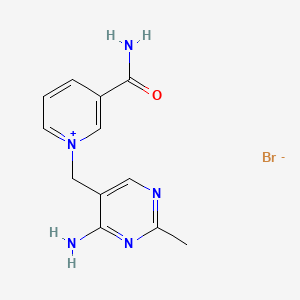
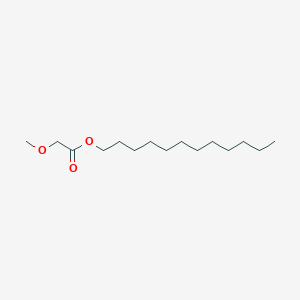
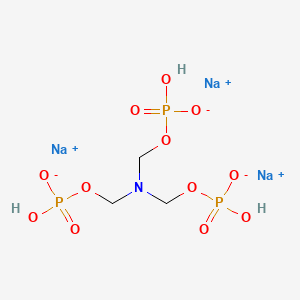


![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
